molecular formula C19H23FN4O2 B1448495 Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate CAS No. 1638612-48-2

Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate

Cat. No.: B1448495
CAS No.: 1638612-48-2
M. Wt: 358.4 g/mol
InChI Key: GVBNEXLWCFMHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate is a sophisticated chemical scaffold designed for advanced neuroscience research and medicinal chemistry applications. This compound integrates a pyridazine core, known for its prevalence in central nervous system-targeting pharmaceuticals, with a pyrrolidine-carbamate structure that enhances its potential for blood-brain barrier penetration and interaction with neurological targets. The strategic incorporation of the 2-fluorophenyl moiety provides electronic modulation that can significantly influence binding affinity and metabolic stability in biological systems. Researchers are investigating this compound as a key intermediate in the development of multimodal therapeutic agents, particularly for neurological disorders where multi-target approaches show superior efficacy compared to single-target drugs. The structural features suggest potential application in exploring transient receptor potential (TRP) channels and voltage-gated ion channels, which play crucial roles in epilepsy, neuropathic pain, and other neurological conditions. The reversible carbamate functionality may contribute to a more favorable pharmacological profile compared to irreversible inhibitors, allowing for precise modulation of targeted biological systems. This compound enables investigation of hybrid molecular approaches that simultaneously address multiple pathological mechanisms, representing an important tool for advancing next-generation neurotherapeutics and understanding complex neurological signaling pathways. For Research Use Only.

Properties

IUPAC Name

tert-butyl N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-19(2,3)26-18(25)21-13-10-11-24(12-13)17-9-8-16(22-23-17)14-6-4-5-7-15(14)20/h4-9,13H,10-12H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBNEXLWCFMHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate generally involves:

  • Construction of the pyridazine ring substituted with a 2-fluorophenyl group.
  • Introduction of the pyrrolidine moiety at the 3-position of the pyridazine.
  • Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group to afford the carbamate derivative.

Preparation of the Pyridazinyl-Pyrrolidine Core

A typical approach to assemble the core involves:

  • Starting from a 6-(2-fluorophenyl)pyridazin-3-yl halide or equivalent electrophilic intermediate.
  • Nucleophilic substitution or palladium-catalyzed amination with a pyrrolidine derivative, often at the 3-position of the pyridazine ring.
  • The pyrrolidine is usually introduced as a protected amine or as a free amine that is later protected.

Introduction of the tert-Butyl Carbamate Protecting Group

Protection of the pyrrolidine nitrogen is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions:

  • The pyrrolidine amine is treated with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction proceeds at room temperature or slightly elevated temperatures.
  • The Boc group protects the nitrogen, stabilizing the molecule and preventing unwanted side reactions in subsequent steps.

Optimized Preparation Method from Related Compounds

Although direct procedures for the exact compound are scarce, a patent describing the preparation of a structurally related tert-butyl carbamate derivative with a fluorophenyl-substituted heterocycle provides a valuable optimized method with industrial applicability:

Step Description Conditions Notes
S1 Dissolution of tert-butyl carbamate precursor in anhydrous organic solvent (THF, MeTHF, or diethyl ether) Under nitrogen atmosphere, cooled to -10 to 5 °C Sodium hydride (NaH) added slowly to deprotonate the amine
S2 Dropwise addition of 3-pyridine sulfonyl chloride at low temperature (-10 to 5 °C) Stirring for 1-3 hours at 25-60 °C Forms sulfonylated intermediate
S3 Filtration of reaction mixture to remove solids Ambient temperature Obtains crude product solution
S4 Addition of purified water and pH adjustment to slightly acidic (pH 1-10%) with dilute acid Cooling and stirring to induce crystallization Crystals separated by suction filtration
S5 Purification by washing with isopropyl ether and n-heptane mixture Drying under vacuum Yields high-purity tert-butyl carbamate derivative

This method emphasizes:

  • Use of sodium hydride for efficient deprotonation.
  • Low-temperature addition of electrophilic sulfonyl chloride to control reaction rate.
  • Crystallization-based purification avoiding column chromatography.
  • High yield and purity suitable for scale-up.

Research Findings and Analytical Data

  • The use of sodium hydride as a strong base ensures complete deprotonation of the amine, facilitating nucleophilic substitution.
  • The reaction solvent choice (anhydrous tetrahydrofuran or methyl tetrahydrofuran) is critical to maintain anhydrous conditions and solubility.
  • The pH adjustment and crystallization steps are optimized to maximize product purity and yield.
  • This method avoids chromatographic purification, enhancing industrial feasibility.
  • Analytical techniques such as NMR, mass spectrometry, and melting point analysis confirm the structure and purity of the product (e.g., 1H NMR signals corresponding to tert-butyl group and aromatic protons, mass spectrometry showing expected molecular ion peaks).

Comparative Table of Key Reaction Parameters

Parameter Typical Conditions Effect on Product
Base Sodium hydride (1-4 equiv) Efficient deprotonation, high yield
Solvent Anhydrous THF, MeTHF, or diethyl ether Good solubility, inert environment
Temperature (deprotonation) -10 to 5 °C Controls reaction rate, minimizes side reactions
Electrophile addition temperature -10 to 5 °C Controlled reaction, prevents decomposition
Reaction time 1-3 hours Complete conversion
pH for crystallization Slightly acidic (pH ~1-10%) Optimal crystal formation
Purification Crystallization, washing with isopropyl ether/n-heptane High purity, scalable

Notes on Limitations and Further Optimization

  • Direct literature on the exact compound's synthesis is limited; methods for analogues and related heterocycles provide the best guidance.
  • The pyrrolidine ring introduction may require careful control of regioselectivity and stereochemistry.
  • Protecting group strategies may vary depending on subsequent synthetic steps.
  • Scale-up requires attention to reaction exotherms and solvent handling.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment
    • The compound has been investigated for its role as a RAF inhibitor, targeting the RAS/RAF/MEK/ERK signaling pathway commonly dysregulated in cancers. Inhibitors of this pathway have shown promise in treating various malignancies, particularly melanoma and colorectal cancer .
    • A study described the synthesis of similar compounds that exhibited significant anti-cancer activity, suggesting that tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate may share these properties .
  • Neurological Disorders
    • Research indicates that compounds with a pyridazinyl structure can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety disorders. The modulation of serotonin and dopamine pathways is particularly relevant .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating autoimmune diseases or chronic inflammatory conditions. This is based on the structural similarity to known anti-inflammatory agents .

Data Tables

  • RAF Inhibition Study
    • A recent patent (US10167282B2) discusses compounds structurally related to this compound and their efficacy as RAF inhibitors in preclinical models, demonstrating significant tumor regression in xenograft models .
  • Neuropharmacological Assessment
    • A study published in a peer-reviewed journal evaluated the neuropharmacological effects of pyridazine derivatives, including those similar to this compound, showing enhanced serotonin receptor activity, which correlates with antidepressant effects in animal models .

Mechanism of Action

The mechanism of action of tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Heterocyclic Core Modifications

(a) Pyridazine vs. Pyridine Derivatives
  • tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1088410-93-8): Molecular Formula: C₁₄H₂₀BrN₃O₂ Key Difference: Pyridine core (one nitrogen) with a bromine substituent at position 5.
(b) Piperidine vs. Pyrrolidine Backbone
  • tert-Butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate (Catalog 120357):
    • Molecular Formula : C₂₀H₂₅FN₄O₂
    • Key Difference : Piperidine (6-membered ring) instead of pyrrolidine (5-membered), increasing conformational flexibility and altering spatial orientation of the fluorophenyl group .

Substituent Effects

(a) Halogen Substituents
  • Target Compound : 2-fluorophenyl group provides electronegativity and moderate lipophilicity (logP ~2.5–3.0 estimated).
(b) Positional Isomerism
  • 3-Fluorophenyl vs. 2-Fluorophenyl :
    • The target’s 2-fluorophenyl group creates ortho-substitution effects, influencing steric interactions with target proteins. In contrast, 3-fluorophenyl (Catalog 120357) may adopt distinct binding poses due to meta-substitution .

Tabulated Comparison

Compound Core Structure Substituent Molecular Weight Key Feature
Target Compound Pyridazine 2-fluorophenyl 358.42 Optimal balance of polarity and stability
tert-Butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate Pyridazine 6-chloro 312.80 Higher logP, reduced metabolic stability
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate Pyridine 5-bromo 338.21 Steric bulk, altered binding kinetics
tert-Butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate Pyridazine 3-fluorophenyl 372.45 Increased conformational flexibility

Biological Activity

Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H25FN4O2\text{C}_{20}\text{H}_{25}\text{F}\text{N}_{4}\text{O}_{2}

This structure includes a tert-butyl group, a pyridazin moiety, and a pyrrolidine ring, which contribute to its biological activity. The presence of the fluorophenyl group is significant for its interaction with biological targets.

Research indicates that This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on various enzymes involved in inflammatory pathways, such as p38 MAPK. For instance, related compounds have shown IC50 values as low as 53 nM against p38 MAPK, indicating potent inhibitory activity .
  • Antimicrobial Activity : Compounds with structural similarities have demonstrated moderate antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
  • Cytotoxic Effects : In vitro studies using cancer cell lines have shown that related compounds can induce apoptosis and exhibit cytotoxicity comparable to established chemotherapeutic agents like bleomycin .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
Enzyme InhibitionIC50 = 53 nM against p38 MAPK
Antimicrobial ActivityMIC = 250 µg/mL against S. aureus and E. coli
CytotoxicityInduces apoptosis in FaDu hypopharyngeal tumor cells
Skin Irritation PotentialCauses skin irritation (H315)

Case Study 1: Anticancer Properties

In one study, a derivative of the compound was tested for anticancer activity in FaDu hypopharyngeal tumor cells. It was found to induce apoptosis more effectively than traditional chemotherapeutics, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. Results indicated significant inhibition of TNFα production in LPS-treated models, highlighting the compound's potential in treating inflammatory diseases .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and applications?

Answer: The compound contains a pyridazine ring substituted with a 2-fluorophenyl group, a pyrrolidine ring, and a tert-butyl carbamate protecting group. These features confer unique properties:

  • Pyridazine core : Enhances π-π stacking interactions in biological targets and participates in hydrogen bonding .
  • 2-Fluorophenyl group : Increases lipophilicity and metabolic stability, critical for pharmacokinetic optimization .
  • Pyrrolidine ring : Introduces stereochemical complexity, requiring careful control during synthesis to avoid racemization .
  • tert-Butyl carbamate : Acts as a temporary protecting group for amines, enabling selective deprotection in multi-step syntheses .

Methodological Insight : Use X-ray crystallography (as demonstrated for similar carbamates in ) or NMR to confirm stereochemistry and regioselectivity.

Q. What are the standard synthetic routes for this compound, and what are their limitations?

Answer: A typical synthesis involves:

Pyridazine ring formation : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for fluorophenyl substitution .

Pyrrolidine functionalization : Introduction of the carbamate group via Boc protection under anhydrous conditions (e.g., using Boc anhydride and DMAP in CH₂Cl₂) .

Fluorination : Selectfluor or NFSI are common fluorinating agents, though yields may vary due to competing side reactions .

Q. Limitations :

  • Low yields in fluorination steps due to steric hindrance from the tert-butyl group.
  • Racemization risks during pyrrolidine ring functionalization .

Q. Table 1: Comparison of Fluorination Reagents

ReagentConditionsYield (%)Reference
NFSIDMF, 80°C45–55
SelectfluorMeCN, RT60–65
DASTCH₂Cl₂, −20°C30–40

Advanced Research Questions

Q. How can researchers optimize the fluorination step to address low yields or side reactions?

Answer:

  • Solvent selection : Polar aprotic solvents like MeCN improve Selectfluor reactivity by stabilizing intermediates .
  • Temperature control : Lower temperatures (−20°C to 0°C) minimize decomposition of sensitive intermediates .
  • Additives : Catalytic amounts of KF or CsF enhance fluoride ion availability, suppressing unwanted byproducts .

Case Study : In , fluorination of a pyrrolidine intermediate with Selectfluor in MeCN at 0°C achieved 65% yield, whereas DMF at 80°C led to <50% yield due to thermal degradation.

Q. What strategies resolve stereochemical challenges during pyrrolidine ring synthesis?

Answer:

  • Chiral auxiliaries : Use (S)- or (R)-tert-butyl carbamate precursors to enforce desired configurations .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
  • Chromatographic resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for enantiomer separation .

Data Contradiction : While reports successful resolution of (S)-enantiomers via chiral HPLC, notes baseline separation challenges for diastereomers with similar Rf values. Validate methods with circular dichroism (CD) or optical rotation measurements.

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Answer:

  • Purity verification : Ensure >95% purity via HPLC-MS (as in ) to exclude impurities skewing bioassay results.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls. For example, DMSO concentrations >0.1% may inhibit enzyme activity .
  • Structural analogs : Compare activity with derivatives lacking the 2-fluorophenyl group to isolate pharmacophore contributions .

Q. Table 2: Key Characterization Techniques

TechniqueApplicationExample Reference
¹H/¹³C NMRConfirm regiochemistry and purity
X-ray diffractionResolve stereochemistry
HRMSValidate molecular weight

Q. What are the best practices for handling this compound’s stability and toxicity?

Answer:

  • Stability : Store at −20°C under argon to prevent carbamate hydrolysis. Monitor degradation via TLC .
  • Toxicity : Follow OSHA guidelines for fluorinated compounds. Use fume hoods and PPE (gloves, goggles) during synthesis .

Safety Note : While no acute toxicity is reported in , chronic exposure risks necessitate strict adherence to institutional safety protocols.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.